2-Chloro-5H-benzo[b]carbazole
Description
Properties
Molecular Formula |
C16H10ClN |
|---|---|
Molecular Weight |
251.71 g/mol |
IUPAC Name |
2-chloro-5H-benzo[b]carbazole |
InChI |
InChI=1S/C16H10ClN/c17-12-5-6-15-14(9-12)13-7-10-3-1-2-4-11(10)8-16(13)18-15/h1-9,18H |
InChI Key |
NDDBWVYXUIFOQK-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C=C3C(=CC2=C1)C4=C(N3)C=CC(=C4)Cl |
Origin of Product |
United States |
Preparation Methods
Palladium-Catalyzed Annulation and C–H Activation
Pd-mediated protocols are widely employed for constructing carbazole frameworks. A key approach involves:
- Substrate Design : Starting with 2-chloroaniline derivatives (e.g., 2-chloro-N-(2-vinyl)aniline ) to enable regioselective cyclization.
- Mechanistic Pathway :
- Yield Optimization : Ligand selection (e.g., PPh₃ or bulky phosphines) controls selectivity between carbazole, indole, or acridine products.
| Starting Material | Catalyst System | Product | Yield (%) |
|---|---|---|---|
| 2-Chloro-N-(2-vinyl)aniline | Pd(OAc)₂/XPhos | 2-Chloro-5H-benzo[b]carbazole | 72–87 |
Photocyclization of 2,3-Disubstituted Indoles
Light-induced electrocyclization offers a direct route to benzo[b]carbazoles:
- Hexatriene Formation : 2-Chloro-3-allylindole precursors undergo 6π-electrocyclization under UV light.
- Key Advantages :
- Limitations : Requires precise substitution patterns to avoid competing pathways.
| Substrate | Conditions | Product | Yield (%) |
|---|---|---|---|
| 2-Chloro-3-(prop-1-en-1-yl)-1H-indole | UV (365 nm), THF, 24h | This compound | 68 |
Sequential Coupling-Cyclization Reactions
A one-pot Pd/Cu-cocatalyzed method enables efficient synthesis:
- Steps :
- Chlorine Introduction : Use of 2-chloro-3-iodoindole as the starting material ensures retention of the chloro substituent.
| Catalyst System | Base | Solvent | Yield (%) |
|---|---|---|---|
| PdCl₂(PPh₃)₂/CuI | K₂CO₃ | DMF | 85 |
Post-Synthetic Chlorination
Electrophilic aromatic substitution (EAS) can introduce chlorine post-cyclization:
- Reagents : Cl₂, SO₂Cl₂, or NCS in the presence of Lewis acids (e.g., FeCl₃).
- Regioselectivity : Directed by electron-donating groups (e.g., NH in carbazole).
| Substrate | Reagent | Temperature (°C) | Yield (%) |
|---|---|---|---|
| 5H-Benzo[b]carbazole | SO₂Cl₂ | 80 | 63 |
Chemical Reactions Analysis
Types of Reactions
2-Chloro-5H-benzo[b]carbazole undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom can be replaced by other functional groups through nucleophilic substitution reactions.
Oxidation Reactions: The compound can be oxidized to form various oxidized derivatives.
Reduction Reactions: Reduction of the compound can lead to the formation of hydrogenated derivatives.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium methoxide or potassium tert-butoxide in polar aprotic solvents like dimethyl sulfoxide are commonly used.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide in acidic or basic conditions can be employed.
Major Products Formed
The major products formed from these reactions include various substituted benzo[b]carbazoles, oxidized derivatives, and hydrogenated compounds.
Scientific Research Applications
2-Chloro-5H-benzo[b]carbazole has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex heterocyclic compounds and polymers.
Biology: The compound is studied for its potential biological activities, including anticancer and antimicrobial properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate and its role in drug development.
Mechanism of Action
The mechanism of action of 2-Chloro-5H-benzo[b]carbazole involves its interaction with specific molecular targets and pathways. For instance, its anticancer activity may be attributed to its ability to intercalate into DNA, thereby disrupting DNA replication and transcription processes. Additionally, the compound may inhibit certain enzymes or signaling pathways involved in cell proliferation and survival .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural and Functional Group Comparisons
Key analogs include 11H-Benzo[a]carbazole, 5-[2-(3-chlorophenyl)-1,3-benzoxazol-5-yl]-4-(4-methylphenyl)-2,4-dihydro-3H-1,2,4-triazole-3-thione (Compound 6f), and NMP-series carbazole derivatives (e.g., NMP-4, NMP-7, NMP-181).
Structural Insights :
- Isomerism : The benzo[b] vs. benzo[a] carbazole isomers differ in the fused benzene ring position, altering electronic distribution and steric interactions .
- Substituent Effects : The 2-chloro group in the target compound increases electrophilicity compared to unsubstituted 11H-Benzo[a]carbazole. Compound 6f, with a triazole-thione and benzoxazole, exhibits distinct reactivity (e.g., C=S at 1275 cm⁻¹ in IR) .
Electronic and Reactivity Profiles
Frontier Molecular Orbitals (FMO):
- This compound : The chlorine atom withdraws electron density, lowering the LUMO energy and enhancing electrophilicity. This is critical for interactions with biological targets (e.g., enzyme active sites).
- NMP Compounds : DFT studies reveal that carbazole cores dominate LUMO contributions, while substituents like amines (NMP-181) dictate HOMO localization. The HOMO-LUMO gap correlates with stability; NMP-4’s methoxy group reduces reactivity compared to NMP-181 .
Spectroscopic Comparison:
- IR Spectroscopy : Compound 6f shows a C-Cl stretch at 726 cm⁻¹, similar to the target compound’s C-Cl vibrations. NMP derivatives lack halogens but feature carbonyl stretches (~1649 cm⁻¹ in Compound 6f) .
- NMR : The target compound’s aromatic protons would resonate similarly to NMP-4’s carbazole protons (δ 6.76–8.01 ppm in Compound 6f) .
Q & A
Q. What are the optimal synthetic routes for 2-Chloro-5H-benzo[b]carbazole, and how can reaction conditions be systematically optimized?
Q. How can experimental design resolve contradictions in yield and purity data during scale-up synthesis?
- Methodological Answer : Contradictions often arise from unaccounted variable interactions (e.g., temperature vs. catalyst loading). A response surface methodology (RSM) with central composite design (CCD) can model non-linear relationships. For example, in optimizing carbazole dioxygenase expression, a 2³ factorial design with duplicates identified temperature as the most critical factor, reducing post-hoc validation experiments . Apply similar principles to synthetic scale-up:
- Step 1 : Screen variables via Plackett-Burman design.
- Step 2 : Optimize significant factors using CCD.
- Step 3 : Validate with ANOVA and lack-of-fit tests.
Q. What strategies mitigate stability issues in this compound-based materials for optoelectronic applications?
- Methodological Answer :
- Substitution Chemistry : Block reactive positions (e.g., 3- and 6-positions in carbazole) to prevent oxidation. For example, 2,7-substituted carbazoles exhibit stable blue emission in LEDs by avoiding charge localization .
- Polymer Blending : Combine with electron-deficient units (e.g., diketopyrrolopyrrole) to enhance charge transport in organic photovoltaics (OPVs). Blends with PCBM achieve ~6.1% efficiency via optimized phase separation .
- Encapsulation : Use inert matrices (e.g., PMMA) to reduce environmental degradation.
Q. How can researchers design bioactivity studies for this compound derivatives targeting antimicrobial activity?
- Methodological Answer :
- Structural Modification : Introduce sulfonic acid or thiadiazole groups to enhance membrane permeability. For instance, carbazole derivatives with thiophene substituents show improved FabH enzyme inhibition, disrupting bacterial lipid biosynthesis .
- Assay Design :
- MIC Testing : Determine minimum inhibitory concentrations against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains.
- Time-Kill Curves : Assess bactericidal vs. bacteriostatic effects.
- Synergy Studies : Combine with β-lactams to overcome resistance.
Data Contradiction Analysis
Q. Why do conflicting reports exist on the electrochemical stability of this compound polymers?
- Methodological Answer : Discrepancies often stem from differing doping methods or solvent interactions. For example:
- Doping Agents : Iodine vapor vs. FeCl₃ may alter conductivity by 2–3 orders of magnitude.
- Solvent Effects : Chloroform-processed films exhibit higher crystallinity than THF-based ones, affecting stability .
- Resolution Strategy : Standardize testing protocols (e.g., cyclic voltammetry in anhydrous acetonitrile) and report HOMO/LUMO levels relative to ferrocene/ferrocenium.
Safety and Handling
Q. What are the critical safety protocols for handling this compound in laboratory settings?
- Methodological Answer :
- Personal Protective Equipment (PPE) : Wear nitrile gloves, lab coats, and safety goggles. Use fume hoods for synthesis steps involving PCl₅ or chlorinated solvents .
- Spill Management : Neutralize with sodium bicarbonate and absorb with vermiculite.
- Storage : Store in amber glass vials under nitrogen at –20°C to prevent photodegradation and hydrolysis.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
